Patent Blue V sodium

Catalog No.
S634298
CAS No.
20262-76-4
M.F
C27H32N2NaO7S2+
M. Wt
583.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Patent Blue V sodium

CAS Number

20262-76-4

Product Name

Patent Blue V sodium

IUPAC Name

sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-4-hydroxy-5-sulfobenzenesulfonate

Molecular Formula

C27H32N2NaO7S2+

Molecular Weight

583.7 g/mol

InChI

InChI=1S/C27H32N2O7S2.Na/c1-5-28(6-2)21-13-9-19(10-14-21)27(20-11-15-22(16-12-20)29(7-3)8-4)23-17-24(30)26(38(34,35)36)18-25(23)37(31,32)33;/h9-18H,5-8H2,1-4H3,(H2-,30,31,32,33,34,35,36);/q;+1

InChI Key

PMLFOMWMYRKZRF-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+]

Synonyms

(4-(alpha-(p-(diethylamino)phenyl)-2,4-disulfobenzylidene)-2,5-cyclohexadien-1-ylidene)diethylammonium hydroxide inner salt sodium salt, acid blue 1, acid blue 3, alphazurine 2G, bleu patent V, blue patent violet, Blue URS, Blue VRS, C.I. acid blue 1, C.I. acid blue 3, disulfine blue, disulphine blue, ethanaminium, n-(4-((4-(diethylamino)phenyl)(2,4-disulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-n-ethyl-, hydroxide, inner salt, sodium salt, patent blue V, patent blue violet, sodium 4-((4-(diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)benzene-1,3-disulphonate, sulfan blue, sulphan blue

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)O)O.[Na+]

Biological Staining

Hemoglobin Detection

PBV Na is used as a histological stain for visualizing hemoglobin in blood cells and tissues []. This application relies on the dye's ability to bind to the iron present in the heme group of hemoglobin, resulting in a blue coloration. This allows researchers to identify and study red blood cells and assess various blood-related disorders [].

Other Staining Applications

PBV Na can also be used for other staining purposes in biology, including:

  • Staining cartilage and bone tissues [].
  • Visualizing mast cells in connective tissues [].
  • Identifying specific cell types in plant tissues [].

These applications utilize the dye's affinity for specific components of the target tissues or cells, aiding in their visualization and analysis.

Physiological Tracer

PBV Na can be employed as a physiological tracer to study the movement of fluids within organs and organisms []. Its water solubility and low toxicity make it suitable for in vivo experiments. Researchers can inject PBV Na into specific areas and track its distribution through the body to gain insights into fluid flow patterns and organ function [].

Other Research Applications

In addition to the mentioned uses, PBV Na finds application in other areas of scientific research, including:

  • Cancer Research: As a marker dye in sentinel lymph node identification during cancer surgeries, aiding in the accurate removal of affected lymph nodes [].
  • Environmental Science: As a tracer to study water flow and contaminant transport in soil and water bodies [].

Patent Blue V sodium is a synthetic triphenylmethane dye, recognized for its vibrant sky blue color. It is primarily used as a food coloring agent, designated with the E number E131 in the European Union. The compound is a sodium or calcium salt of a complex inner salt derived from diethylammonium hydroxide and has the chemical formula C27H31N2O7S2NaC_{27}H_{31}N_{2}O_{7}S_{2}Na . Patent Blue V is characterized by its high solubility in water and moderate stability, although it can fade when exposed to light .

The mechanism of action of Patent Blue V sodium is primarily related to its staining properties in biological tissues. The positive charge of the molecule allows it to interact with negatively charged components within cells, particularly nucleic acids and acidic polysaccharides []. This interaction imparts a blue color to the stained structures, making them visible under a microscope.

While detailed safety data is limited, Patent Blue V sodium is generally considered to have low toxicity []. However, some precautions are still recommended:

  • Wear gloves and protective clothing when handling the compound to avoid skin contact.
  • Avoid inhalation of dust particles.
  • Wash hands thoroughly after handling.

The dye exhibits pH-dependent color changes, ranging from deep blue in alkaline conditions to yellow-orange in acidic environments. This property makes it useful as a pH indicator within the range of 0.8 to 3.0 . The compound also undergoes redox reactions, transitioning from a reduced yellow form to an oxidized red form, with a reduction potential of approximately 0.77 volts, similar to other triphenylmethane dyes .

The synthesis of Patent Blue V involves several chemical processes. One common method includes the reaction of specific aromatic compounds under controlled conditions to yield the desired dye structure. The process typically results in high yields and can be further purified using chromatographic techniques such as normal phase or reverse phase chromatography .

Patent Blue V has diverse applications:

  • Food Industry: Used as a coloring agent in various food products such as gelatin desserts and confectionery items.
  • Medical Field: Employed as a tracer dye in surgical procedures to identify lymphatic drainage patterns.
  • Biological Staining: Utilized in histological studies for visualizing cellular structures due to its ability to bind proteins and nucleic acids .

Research indicates that Patent Blue V interacts with cellular components by binding to proteins like albumin, which facilitates its transport through the lymphatic system . Additionally, studies have shown that it can inhibit iron uptake by certain bacteria, potentially limiting their growth . Its interaction with biological systems highlights its utility not only as a dye but also as a tool for studying cellular processes.

Several compounds share structural similarities or applications with Patent Blue V. These include:

  • Isosulfan Blue: Another synthetic dye used similarly in medical applications for sentinel lymph node mapping.
  • Brilliant Blue FCF: A food dye that provides a similar blue coloration but has different regulatory statuses across various countries.
  • Acid Blue 3: Closely related chemically but varies in application and regulatory approval.

Comparison Table

CompoundChemical StructureMain UseRegulatory Status
Patent Blue VSodium salt of diethylammonium hydroxide inner saltFood colorant & medical tracerApproved (EU), banned (US)
Isosulfan BlueRelated triphenylmethane structureMedical tracerApproved (EU)
Brilliant Blue FCFSimilar synthetic dyeFood colorantApproved (EU), banned (US)
Acid Blue 3Related triphenylmethane structureTextile and food coloringApproved (EU)

Patent Blue V's unique properties, particularly its pH-dependent color change and specific binding capabilities, distinguish it from these similar compounds while maintaining its relevance across various fields.

Triphenylmethane dyes emerged in the 19th century following William Perkin’s discovery of mauveine in 1856. Patent Blue V Sodium, a derivative, was first synthesized in the 1950s as part of efforts to develop stable synthetic colorants for food and textiles. Its adoption in Europe for culinary and medical uses contrasted with bans in the U.S., Australia, and Norway due to allergenic concerns. By the 1970s, it became integral to sentinel lymph node biopsy (SLNB) protocols in oncology, leveraging its ability to stain lymphatic pathways.

Triphenylmethane Core and Functional Group Modifications

The molecular backbone of Patent Blue V sodium derives from the triphenylmethane framework, consisting of three aromatic rings connected to a central carbon atom [8]. Critical functional modifications distinguish it from simpler triarylmethane dyes:

  • Diethylamino Groups: Two N,N-diethylamino substituents at the para positions of the outer phenyl rings enhance electron donation, extending the π-conjugation system and shifting the absorption spectrum to the visible range [1] [6].
  • Sulfonate Groups: Two sulfonate (-SO₃⁻) groups at the 2- and 4-positions of the central benzene ring confer water solubility and stabilize the molecule via electrostatic interactions [1] [7].
  • Hydroxyl Group: A hydroxyl (-OH) group at position 5 of the central ring introduces pH-dependent tautomerism, enabling reversible color changes from blue (pH > 3) to yellow (pH < 0.8) [2] [6].

The sodium counterion neutralizes the sulfonate groups, forming an inner salt structure that enhances solubility in aqueous media [1] [5]. Quantum mechanical studies reveal that the planar arrangement of the conjugated system and intramolecular hydrogen bonding between the hydroxyl and sulfonate groups further stabilize the chromophore [6].

Table 1: Key Functional Groups in Patent Blue V Sodium

PositionFunctional GroupRole
Outer phenyl ringsN,N-DiethylaminoElectron donation, chromophore extension
Central ring (2,4)Sulfonate (-SO₃⁻)Solubility, electrostatic stabilization
Central ring (5)Hydroxyl (-OH)pH sensitivity, tautomerism

Synthetic Routes and Industrial Production Methods

The synthesis of Patent Blue V sodium involves multi-step reactions to assemble the triphenylmethane scaffold and introduce functional groups:

  • Condensation:

    • 3-Hydroxybenzaldehyde reacts with two equivalents of N,N-diethylaniline in acidic conditions, forming a leuco base via Friedel-Crafts alkylation [3] [7].
    • Mechanism: The aldehyde undergoes electrophilic substitution with the aromatic amines, creating a central carbon bonded to three aryl groups [8].
  • Oxidation:

    • The leuco intermediate is oxidized using agents like lead dioxide or sodium dichromate, converting the central carbon to a quinoid structure essential for chromophore activity [3] [7].
  • Sulfonation:

    • Concentrated sulfuric acid sulfonates the central benzene ring at the 2- and 4-positions, introducing sulfonate groups [3] [7].
    • Conditions: Reaction temperatures of 80–100°C for 4–6 hours ensure complete sulfonation without degrading the aromatic system [6].
  • Salt Formation:

    • The sulfonic acid form is neutralized with sodium hydroxide, precipitating the sodium salt [1] [7].
    • Purification: Recrystallization from methanol-water mixtures removes unreacted intermediates and byproducts [6].

Table 2: Industrial Synthesis Steps

StepReagents/ConditionsPurpose
Condensation3-Hydroxybenzaldehyde, N,N-diethylaniline, H₂SO₄Form leuco base
OxidationPbO₂ or Na₂Cr₂O₇, H₂OGenerate quinoid chromophore
SulfonationH₂SO₄ (conc.), 80–100°CIntroduce sulfonate groups
NeutralizationNaOHForm sodium salt

Industrial production scales this process using continuous-flow reactors to optimize yield (>85%) and minimize side reactions like over-sulfonation [3] [7].

Isomerization and Derivative Synthesis (e.g., Isosulfan Blue)

Patent Blue V sodium exhibits structural isomerism, notably in the positioning of sulfonate and hydroxyl groups. Isosulfan Blue, its regioisomer, swaps the sulfonate and hydroxyl group positions on the central ring [1] [5]:

  • Synthesis of Isosulfan Blue:

    • The condensation step uses 4-hydroxybenzaldehyde instead of 3-hydroxybenzaldehyde, altering the substitution pattern [1].
    • Subsequent sulfonation targets the 3- and 5-positions, yielding a derivative with shifted absorbance (λₘₐₓ ≈ 645 nm vs. 638 nm for Patent Blue V) [5] [7].
  • Derivative Design Strategies:

    • Alkyl Group Variation: Replacing diethylamino with dimethylamino groups reduces steric hindrance, enhancing fluorescence quantum yield [4] [8].
    • Counterion Exchange: Substituting sodium with calcium (Patent Blue V calcium salt) modifies solubility profiles for specific applications [2] [7].

Table 3: Comparison of Patent Blue V Sodium and Isosulfan Blue

PropertyPatent Blue V SodiumIsosulfan Blue
Sulfonate Positions2,43,5
Hydroxyl Position54
λₘₐₓ (pH 7)638 nm645 nm
Primary UseFood dye (EU), lymphographySentinel node biopsy (US)

These structural tweaks demonstrate how minor changes in functional group placement can tailor optical and physicochemical properties for specialized applications [1] [5].

Physical Description

Dark blue powder or granules

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

583.15486299 g/mol

Monoisotopic Mass

583.15486299 g/mol

Heavy Atom Count

39

UNII

9ZL680Q9Z5

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2089 of 2090 companies (only ~ 0% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Coloring Agents

Other CAS

20262-76-4

Wikipedia

Patent blue v sodium

Dates

Last modified: 08-15-2023

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